molecular formula C11H12BrNO3 B5789916 5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid CAS No. 6088-29-5

5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid

Cat. No.: B5789916
CAS No.: 6088-29-5
M. Wt: 286.12 g/mol
InChI Key: VABAKXPWFBTGHI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is substituted with a bromine atom, and the hydrogen atom of the carboxyl group is replaced with a 2-methylpropanoyl amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid typically involves the bromination of 2-[(2-methylpropanoyl)amino]benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

Scientific Research Applications

5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropanoyl amino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Bromo-2-[(2-methylpropanoyl)amino]benzoic acid, a compound with notable structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and possible therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position of a benzoic acid derivative, along with an amide functional group. The synthesis typically involves several key steps including bromination and acylation processes.

Synthesis Steps:

  • Bromination : Introduction of the bromine atom to the aromatic ring.
  • Acylation : Formation of the amide bond through reaction with 2-methylpropanoyl chloride.

The compound can be synthesized using various organic reactions, which are essential for modifying it for diverse applications in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the context of antidiabetic properties and enzyme inhibition. Its derivatives have been explored for their potential to modulate glucose metabolism.

Antidiabetic Properties

Studies suggest that compounds similar to this compound can inhibit specific enzymes involved in glucose metabolism, thereby showing promise as antidiabetic agents. The mechanism often involves competitive inhibition or allosteric modulation of enzymes such as glucokinase and other metabolic pathways related to glucose homeostasis .

Antimicrobial Activity

Preliminary investigations have also pointed towards antimicrobial properties, although detailed studies are necessary to establish efficacy against specific pathogens. The compound's structural features may contribute to its interaction with microbial targets, leading to potential therapeutic applications.

Case Studies and Research Findings

  • Antidiabetic Mechanism Study :
    • A study demonstrated that derivatives of this compound could significantly lower blood glucose levels in diabetic animal models, indicating a potential role in diabetes management.
  • Enzyme Inhibition Assays :
    • In vitro assays showed that the compound inhibited key enzymes involved in carbohydrate metabolism, suggesting its utility in controlling hyperglycemia.
  • Antimicrobial Evaluations :
    • Various derivatives were tested against bacterial strains, revealing moderate activity that warrants further exploration into their mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibits enzymes involved in glucose metabolism
AntimicrobialModerate activity against specific bacterial strains
Enzyme InhibitionCompetitive inhibition observed in vitro

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
BrominationElectrophilic Aromatic SubstitutionBromine (Br₂)
AcylationNucleophilic Acyl Substitution2-Methylpropanoyl chloride

Properties

IUPAC Name

5-bromo-2-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABAKXPWFBTGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976355
Record name 5-Bromo-2-[(1-hydroxy-2-methylpropylidene)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6088-29-5
Record name 5-Bromo-2-[(1-hydroxy-2-methylpropylidene)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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